molecular formula C24H25N5O2 B4575007 1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

Cat. No.: B4575007
M. Wt: 415.5 g/mol
InChI Key: IAEAMAUOWVKCRQ-UHFFFAOYSA-N
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Description

1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Induced Organic Ligand Fusion

The study by Jin‐Ming Chen et al. (2020) discusses a domino fusion of organic ligands dependent on metal-induced and oxygen insertion reactions. This research, although not directly related to the specific compound requested, showcases the intricate chemistry involved in the creation of large molecules through metal coordination. It highlights the role of metals in organic synthesis, potentially relevant for understanding the synthesis or applications of complex organic compounds like the one (Chen et al., 2020).

Novel Oxadiazole Derivatives from Benzimidazole

B. Vishwanathan and B. Gurupadayya (2014) focused on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. While not directly referencing the compound of interest, this research underscores the diversity and potential applications of benzimidazole derivatives in synthesizing new chemical entities with varied properties. Such studies are crucial for expanding the library of compounds with potential therapeutic or material science applications (Vishwanathan & Gurupadayya, 2014).

Eco-Friendly Corrosion Inhibitors

M. Yadav, T. Sarkar, and Taniya Purkait (2015) explored amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as eco-friendly corrosion inhibitors for steel. This study illustrates the potential industrial applications of benzimidazole derivatives in corrosion prevention, highlighting how organic compounds can offer environmentally friendly solutions to common industrial challenges (Yadav, Sarkar, & Purkait, 2015).

Synthesis and Characterization of Coordination Compounds

Research on the synthesis and characterization of coordination compounds, like those by Ahmed N. Al‐Hakimi et al. (2020), provides insights into the structural and functional diversity achievable with complex organic molecules. These studies are foundational for developing materials with specific properties, such as catalytic activity, luminescence, or biological activity, which may align with the scientific research applications of compounds like the one mentioned (Al‐Hakimi et al., 2020).

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1-benzylpyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-27(16-23-25-10-11-28(23)2)14-20-15-29(13-18-6-4-3-5-7-18)26-24(20)19-8-9-21-22(12-19)31-17-30-21/h3-12,15H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEAMAUOWVKCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 3
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine

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